H-DL-2-NAL-OH

説明

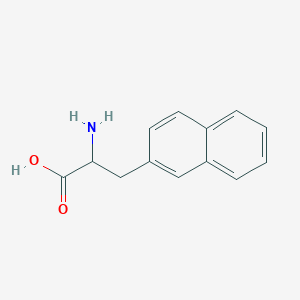

2-Amino-3-(naphthalen-2-yl)propanoic acid, also known as 2-Amino-3-(naphthalen-2-yl)propanoic acid, is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Amino-3-(naphthalen-2-yl)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-3-(naphthalen-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(naphthalen-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

この化合物は、有機合成における重要な原料および中間体として使用されます . これは、さまざまな化学反応で使用される複雑な有機分子の形成において重要な役割を果たします。

医薬品

“H-DL-2-NAL-OH”は、製薬業界で使用されています . それは、特に複雑な分子構造を必要とする薬物の合成に使用できます。その特定の特性は、特定の薬の効果に貢献する可能性があります。

農薬

この化合物は、農薬の製造にも使用されます . これらの化学物質は、作物を害虫や病気から保護し、収穫量と品質を高めるために農業で使用されています。

染料

作用機序

Mode of Action

It is likely that the compound interacts with its targets through a variety of mechanisms, potentially including competitive inhibition, allosteric modulation, or direct binding .

Biochemical Pathways

Given the compound’s structural similarity to other amino acids, it may be involved in protein synthesis or other amino acid-related pathways .

Result of Action

Given the compound’s potential involvement in protein synthesis or other amino acid-related pathways, it may have effects on cellular growth, differentiation, or metabolism .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action .

生化学分析

Biochemical Properties

It has been synthesized using a hyper-thermostable aminotransferase from Thermococcus profundus . This suggests that it may interact with enzymes such as aminotransferases and participate in transamination reactions .

Metabolic Pathways

It’s possible that it may be involved in amino acid metabolism, given its structure and the known enzymatic synthesis .

生物活性

2-Amino-3-(naphthalen-2-yl)propanoic acid, also known as (S)-2-amino-3-(naphthalen-2-yl)propanoic acid, is a non-proteinogenic alpha-amino acid characterized by its unique structural features, including a naphthalene ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Structural Characteristics

The molecular formula of 2-Amino-3-(naphthalen-2-yl)propanoic acid is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol. It contains both an amino group and a carboxylic acid group, typical for amino acids, which enables it to engage in various biochemical interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| CAS Number | 58438-03-2 |

| MDL Number | MFCD00066087 |

Biological Activity

Research indicates that 2-Amino-3-(naphthalen-2-yl)propanoic acid exhibits several biological activities, primarily attributed to its structural properties. Its interactions within biological systems can be summarized as follows:

- Neurotransmitter Modulation : This compound may influence neurotransmitter systems due to its structural similarity to natural amino acids involved in neurotransmission.

- Enzyme Inhibition : Preliminary studies suggest that it might act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.

- Antimicrobial Properties : Some derivatives of naphthalene-based amino acids have shown antimicrobial activity, suggesting potential applications in combating microbial infections.

Case Studies and Research Findings

- Neuropharmacological Studies : In vitro studies have indicated that compounds similar to 2-Amino-3-(naphthalen-2-yl)propanoic acid can modulate glutamate receptors, which play a crucial role in synaptic transmission and plasticity. This modulation could have implications for conditions such as epilepsy and neurodegenerative diseases.

- Antimicrobial Activity : A study focusing on naphthalene derivatives reported that certain compounds exhibited significant antimicrobial effects against various bacterial strains at concentrations ranging from 64 µg/mL to 128 µg/mL, indicating the potential of 2-Amino-3-(naphthalen-2-yl)propanoic acid in developing novel antimicrobial agents .

- Enzyme Interaction Studies : Research has demonstrated that naphthalene derivatives can inhibit proteolytic enzymes, suggesting that 2-Amino-3-(naphthalen-2-yl)propanoic acid may be useful in drug development aimed at targeting specific proteases involved in disease processes.

The precise mechanism of action for 2-Amino-3-(naphthalen-2-yl)propanoic acid remains under investigation. However, it is hypothesized that its biological activity may involve:

- Competitive Inhibition : Acting as a competitive inhibitor for enzyme active sites due to structural mimicry with natural substrates.

- Receptor Binding : Binding to neurotransmitter receptors, influencing signal transduction pathways.

特性

IUPAC Name |

2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290595 | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6960-34-5, 14108-60-2 | |

| Record name | 2-Naphthalenealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Amino-2-naphthalenepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of deuterium labeling in drug development, particularly in the case of Degarelix acetate?

A1: Deuterium labeling plays a crucial role in pharmaceutical research, particularly in developing drugs like Degarelix acetate. In this specific case, deuterium-labeled Degarelix serves as an internal standard in clinical studies []. Internal standards are crucial for accurate quantification of drug concentrations in biological samples, enabling researchers to track the drug's behavior within the body.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。